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molecular formula C2H6ClOP B074252 Dimethylphosphinic chloride CAS No. 1111-92-8

Dimethylphosphinic chloride

Cat. No. B074252
M. Wt: 112.49 g/mol
InChI Key: CVNMBKFJYRAHPO-UHFFFAOYSA-N
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Patent
US06706699B2

Procedure details

To a cooled (0° C.) flask containing 34.0 mL (2.0 M in Et2O, 68.4 mmol) of 4-fluorophenylmagnesium bromide, under an atmosphere of N2, was added a solution of dimethylphosphinic chloride (3.50 g, 31.1 mmol) in 84 mL of THF, dropwise via cannulation, over 20 min. The green reaction mixture was stirred at 0° C. for 1 h, then quenched at 0° C. with 30 mL of saturated NH4Cl resulting in the formation of a white precipitate. The mixture was concentrated on a rotary evaporator and partitioned between EtOAc (200 mL) and H2O (200 mL), upon which the layers were separated. The aqueous layer was extracted with EtOAc (3×100 mL) and the combined organics washed with brine, then dried over MgSO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with 5% MeOH/DCM) to provide 2.08 g of an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.83 (m, 2H), 7.35 (td, J=8.9, 1.7 Hz, 2H), 1.66 (s, 3H), 1.61 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ 37.186. 19F NMR (282 MHz, DMSO-d6) δ-105.14.
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
84 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([Mg]Br)=[CH:4][CH:3]=1.[CH3:10][P:11](Cl)([CH3:13])=[O:12]>C1COCC1>[CH3:10][P:11]([CH3:13])([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:12]

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
FC1=CC=C(C=C1)[Mg]Br
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CP(=O)(C)Cl
Name
Quantity
84 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The green reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched at 0° C. with 30 mL of saturated NH4Cl resulting in the formation of a white precipitate
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (200 mL) and H2O (200 mL), upon which the layers
CUSTOM
Type
CUSTOM
Details
were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel flash chromatography (eluted with 5% MeOH/DCM)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CP(=O)(C1=CC=C(C=C1)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: CALCULATEDPERCENTYIELD 38.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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